molecular formula C16H10FNO2 B2528939 (4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one CAS No. 89242-22-8

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one

Cat. No. B2528939
CAS RN: 89242-22-8
M. Wt: 267.259
InChI Key: NYTOKLBYOCWFAC-NTEUORMPSA-N
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Description

The compound “(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one” is a type of organic compound. It likely contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom . The “4-benzylidene” and “2-(3-fluorophenyl)” parts suggest the presence of a benzylidene group and a fluorophenyl group attached to the oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole ring and the substituent groups . Oxazoles can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the size and shape of the molecule, the types of atoms present, and the types of bonds between the atoms .

Scientific Research Applications

Liquid Crystal Materials

This compound exhibits liquid crystalline behavior, making it relevant for applications in liquid crystal displays (LCDs), optical devices, and sensors. Liquid crystals are fluid phases where constituent molecules exhibit partial ordering. The balance between energetic favorability (due to core alignment) and entropic favorability (due to flexible terminal chains) determines the LC phase. Modifications in molecular structure, such as adding polar substituents or altering chain length, can significantly impact phase behavior .

Thermodynamic Properties and Polymorphism

The thermodynamic properties and polymorphism of this compound have been studied extensively. Researchers have used techniques like adiabatic calorimetry, differential scanning calorimetry (DSC), X-ray diffractometry combined with DSC (XRD–DSC), and polarized optical microscopy (POM) to elucidate its behavior. Seven phases have been identified: nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid. Solid–solid-phase transitions and thermodynamic stabilities of these phases have been determined .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific interactions would depend on the molecular structure of the compound and the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact . Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules . These studies could provide valuable information for the development of new materials, drugs, or chemical processes .

properties

IUPAC Name

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTOKLBYOCWFAC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one

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